benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Process chemistry JAK inhibitor synthesis protecting-group strategy

Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine class, characterized by a fused pyrrole–pyrimidine core bearing a single chlorine atom at the 4-position and a benzyl carbamate (Cbz) protecting group at the 6-position nitrogen. This scaffold serves as a key intermediate in the synthesis of kinase inhibitors, most notably the JAK1 inhibitor upadacitinib, where it is catalogued as Upadacitinib Impurity 148.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
CAS No. 1823247-17-1
Cat. No. B1448938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
CAS1823247-17-1
Molecular FormulaC14H12ClN3O2
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl
InChIInChI=1S/C14H12ClN3O2/c15-13-11-6-18(7-12(11)16-9-17-13)14(19)20-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
InChIKeyDWEOYOBNEPSLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1823247-17-1): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine class, characterized by a fused pyrrole–pyrimidine core bearing a single chlorine atom at the 4-position and a benzyl carbamate (Cbz) protecting group at the 6-position nitrogen . This scaffold serves as a key intermediate in the synthesis of kinase inhibitors, most notably the JAK1 inhibitor upadacitinib, where it is catalogued as Upadacitinib Impurity 148 . Its molecular formula is C₁₄H₁₂ClN₃O₂ (MW 289.72), with a predicted boiling point of 469.4 ± 45.0 °C, density of 1.404 ± 0.06 g/cm³, pKa of −0.01 ± 0.20, and recommended storage at 0–8 °C as a light yellow solid . The compound is commercially available from multiple vendors with purities ranging from 95% to ≥98% .

Why Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate Cannot Be Replaced by Unsubstituted-Cbz, Boc, or Dichloro Analogs


Generic substitution among pyrrolo[3,4-d]pyrimidine Cbz-protected intermediates fails because the 4-chloro substituent on the benzyl ring of the Cbz group critically modulates the physical form of downstream intermediates, directly impacting industrial processability. A 2024 patent demonstrates that when the unsubstituted Cbz group is used in upadacitinib synthesis, the key intermediate IN2 assumes a semi-oil/semi-solid state that resists crystallization and renders activated-carbon decolorization ineffective, forcing reliance on costly, low-throughput silica-gel column chromatography to remove colored impurities that otherwise persist into the final API, imparting an unacceptable grey-green hue [1]. Replacing the unsubstituted Cbz with the 4-chloro-Cbz (i.e., the target compound) converts the problematic intermediate into a tractable solid that permits straightforward decolorization by activated-carbon adsorption combined with crystallization, eliminating the column-chromatography bottleneck and delivering white API that meets quality specifications [1]. This purification advantage is absent in the unsubstituted-Cbz analog (CAS 1440526-54-4), the Boc-protected analog (CAS 1053657-15-0), and the unprotected 4-chloro scaffold (CAS 1060816-79-6), none of which simultaneously provide the orthogonal Cbz cleavage handle and the 4-chloro-enabled workability improvement [1].

Quantitative Differential Evidence for Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate vs. Closest Analogs


Process-Mass Efficiency: 4-Chloro-Cbz Eliminates Chromatography vs. Unsubstituted Cbz in Upadacitinib Synthesis

In the upadacitinib synthetic route described in the 2024 patent, use of the unsubstituted Cbz intermediate (closest structural analog lacking the 4-chloro) yields a key cyclization intermediate (IN2) that is a semi-oil/semi-solid; activated-carbon treatment fails to decolorize this material, and the grey-green color persists through to the final API, requiring silica-gel column chromatography for removal [1]. In contrast, the 4-chloro-Cbz protecting group (the target compound) yields the corresponding intermediate as a well-behaved solid amenable to activated-carbon decolorization followed by crystallization, producing white API without any chromatography step [1]. The unsubstituted-Cbz route reports an 88% yield for the initial condensation intermediate (IN1) and a combined two-step yield of 77% for the deprotection sequence; the 4-chloro-Cbz route achieves comparable reaction yields and purity to the original process while completely obviating the column-chromatography purification [1].

Process chemistry JAK inhibitor synthesis protecting-group strategy

Regioselective Monofunctionalization: Single 4-Chloro vs. 2,4-Dichloro Analog in Nucleophilic Aromatic Substitution

The target compound bears a single chlorine leaving group at the pyrimidine 4-position, whereas the closest dichloro analog—benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1990514-48-1)—carries chlorine atoms at both the 2- and 4-positions . In nucleophilic aromatic substitution (SNAr) reactions on pyrrolo[3,4-d]pyrimidines, the 4-position is generally more reactive than the 2-position; a single 4-chloro substituent therefore directs substitution exclusively to that site, avoiding the regioisomeric mixtures that arise when the 2,4-dichloro scaffold is employed with equimolar or excess nucleophile [1]. The molecular weight difference (289.72 g/mol for the mono-chloro target vs. 324.16 g/mol for the dichloro analog) further impacts stoichiometric calculations in parallel synthesis campaigns .

Medicinal chemistry building-block reactivity regioselectivity

Orthogonal Deprotection: Cbz (Hydrogenolysis/Acid) vs. Boc (Acid-Labile) in Multistep Synthetic Routes

The Cbz group of the target compound can be removed by catalytic hydrogenolysis (Pd/C, H₂) or strong acid (HBr/AcOH, conc. HCl), whereas the Boc group of the closest N-protected analog—tert-butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1053657-15-0)—is cleaved under acidic conditions (TFA, HCl/dioxane) but is stable to hydrogenolysis [1]. This orthogonality is critical in synthetic sequences where acid-sensitive functionality elsewhere in the molecule precludes Boc deprotection, or where a global hydrogenolysis step is planned to simultaneously remove the Cbz group and reduce other functionalities. The upadacitinib route explicitly exploits this property: the Cbz group is removed by Pd/C hydrogenolysis (or conc. HCl) after the cyclization step, achieving a two-step yield of 77% [1].

Protecting-group strategy orthogonal synthesis process chemistry

Physicochemical and Stability Profile: Predicted Properties and Vendor-Reported Purity Ranges

The target compound is a light yellow solid with a predicted boiling point of 469.4 ± 45.0 °C, density of 1.404 ± 0.06 g/cm³, and pKa of −0.01 ± 0.20 . Commercial suppliers report purities of 95% (ChemShuttle, Chemscene) to ≥98% (MolCore, Leyan) . Storage at 2–8 °C in sealed, dry conditions is specified by multiple vendors to prevent degradation upon prolonged exposure to air . For comparison, the unprotected scaffold 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6) is also available at 95–97% purity but lacks the N-protecting group and therefore requires different handling (free base, potential for N-oxidation) .

Physicochemical characterization storage stability quality control

Procurement-Driven Application Scenarios for Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate


Industrial-Scale Upadacitinib API Manufacturing: Process Optimization via 4-Chloro-Cbz Intermediate

The primary industrial application of this compound is as the N-protected pyrrolo[3,4-d]pyrimidine building block in the improved upadacitinib synthetic route disclosed in the 2024 Chinese patent. By employing the 4-chloro-Cbz protecting group instead of the unsubstituted Cbz, manufacturers can eliminate the silica-gel column chromatography step from the final API purification, replacing it with activated-carbon treatment and crystallization to obtain white, specification-compliant upadacitinib API [1]. This process intensification is projected to reduce solvent consumption, shorten cycle time, and lower cost of goods, directly addressing the scalability limitations of the original route patented by AbbVie (CN108368121A) [1].

Focused Kinase-Inhibitor Library Synthesis Requiring Regioselective 4-Position Derivatization

For medicinal chemistry teams building focused libraries of pyrrolo[3,4-d]pyrimidine-based kinase inhibitors—particularly those targeting ATR kinase (IC₅₀ values as low as 7 nM reported for this scaffold class [2]) or ERK1/2 (as in US9546173B2 [3])—the single 4-chloro leaving group ensures exclusive substitution at that position, avoiding the regioisomeric mixtures that complicate hit-confirmation LCMS and biological triage when the 2,4-dichloro analog is used. The Cbz group remains intact during SNAr diversification and can be removed at a later stage to reveal the free pyrrolidine nitrogen for further functionalization or salt formation.

Orthogonal Protection Strategy in Multistep Total Synthesis of Macrocyclic or Bifunctional Kinase Degraders

In the synthesis of complex kinase-targeted agents such as PROTACs or macrocyclic inhibitors, the Cbz group of this building block provides hydrogenolytic deprotection that is fully orthogonal to acid-labile protecting groups (e.g., Boc, trityl, silyl ethers) used elsewhere in the molecule [1]. This orthogonality allows the pyrrolidine nitrogen to be unmasked in the presence of acid-sensitive linkers or payloads, a capability not offered by the Boc-protected analog (CAS 1053657-15-0), which would require acidic conditions incompatible with such functionalities.

Reference Standard for Upadacitinib Impurity Profiling and Analytical Method Validation

Since this compound is catalogued as Upadacitinib Impurity 148, it serves as a certified reference standard for analytical development groups validating UPLC-PDA or LC-HRMS/MS methods for the quantification of process-related impurities in upadacitinib drug substance and extended-release oral tablet formulations [1][4]. The availability of ≥98% purity material from ISO-certified vendors supports its use as a system-suitability standard in QC release testing.

Quote Request

Request a Quote for benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.